Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

Catalog No.
S14598035
CAS No.
M.F
C12H14BrFO3
M. Wt
305.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoat...

Product Name

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

IUPAC Name

ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

InChI

InChI=1S/C12H14BrFO3/c1-3-17-11(15)7-12(2,16)8-4-5-10(14)9(13)6-8/h4-6,16H,3,7H2,1-2H3

InChI Key

PBWPOAOMANTRQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)Br)O

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is an organic compound characterized by its unique molecular structure, which includes a bromo and a fluoro substituent on a phenyl ring. Its molecular formula is C12H14BrFO3C_{12}H_{14}BrFO_3 and it has a molecular weight of approximately 305.14 g/mol. This compound is notable for its hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of halogen atoms (bromine and fluorine) enhances its properties, making it a valuable compound in various fields of research and application.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: 3-(3-bromo-4-fluorophenyl)-3-oxobutanoate.
  • Reduction: Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanol.
  • Substitution: 3-(3-amino-4-fluorophenyl)-3-hydroxybutanoate.

Research indicates that Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate exhibits potential biological activities, particularly in medicinal chemistry. Its structural features allow it to act as an intermediate in synthesizing pharmaceuticals targeting inflammatory pathways and pain management. The halogen substituents may enhance its binding affinity to specific biological targets, potentially modulating enzyme activity and receptor interactions. It has been investigated for its potential as a biochemical probe to study enzyme interactions and for therapeutic properties, including anti-inflammatory and anticancer activities.

The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoic acid with ethanol, usually facilitated by a strong acid catalyst like sulfuric acid. This reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors with precise control over reaction parameters such as temperature, pressure, and catalyst concentration.

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate has diverse applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Explored for its potential as a biochemical probe to study enzyme interactions.
  • Medicine: Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in developing novel materials with specific chemical properties.

Studies on Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate focus on its interactions with various biological molecules. The halogen substituents may influence its affinity for specific enzymes or receptors, making it a valuable tool for probing biochemical pathways. Understanding these interactions can lead to insights into its potential therapeutic applications.

Several compounds share structural characteristics with Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate:

  • Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate: Similar structure but features a shorter carbon chain.
  • 3-Bromo-4-fluorophenylboronic acid: Contains a boronic acid group instead of the ester and hydroxyl groups.
  • Benzamide, N-(4-fluorophenyl)-3-bromo-: Contains an amide group instead of the ester and hydroxyl groups.

Uniqueness

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is distinguished by its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The unique substitution pattern on the phenyl ring enhances its ability to participate in halogen bonding, making it particularly valuable in organic synthesis and medicinal applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

304.01104 g/mol

Monoisotopic Mass

304.01104 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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